molecular formula C13H18N2O4 B2480395 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acid CAS No. 2193061-08-2

2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acid

Cat. No.: B2480395
CAS No.: 2193061-08-2
M. Wt: 266.297
InChI Key: DRMROUZFZASFKS-UHFFFAOYSA-N
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Description

This compound is a bicyclic heterocycle comprising a pyrrolidine fused with a pyrazine ring. The tert-butoxycarbonyl (Boc) group at position 2 acts as a protective moiety for amines, while the carboxylic acid at position 8 enhances solubility and enables further derivatization. It is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for constructing peptide-like frameworks or bioactive molecules .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-7-6-14-5-4-9(11(16)17)10(14)8-15/h4-5H,6-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMROUZFZASFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=CC(=C2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2193061-08-2
Record name 2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylic acid
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Biological Activity

2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications in pharmaceutical research.

  • Molecular Formula : C14H20N2O4
  • Molecular Weight : 280.32 g/mol
  • CAS Number : 132308716
  • Structural Features : The compound features a pyrrolo-pyrazine core with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group. This unique structure contributes to its biological activity.

Synthesis

The synthesis of 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acid typically involves multi-step organic reactions including cyclization and functional group modifications. The use of coupling reagents such as T3P (propyl phosphonic anhydride) has been noted to enhance yields in related pyrazine derivatives .

Antimicrobial Activity

Research indicates that derivatives of pyrazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazine derivatives display potent activity against various bacterial strains . The mechanism of action often involves inhibition of critical enzymes or pathways in microbial cells.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Antioxidant assays such as the DPPH and ABTS methods have been employed to assess the ability of these compounds to scavenge free radicals . Results indicate that some derivatives demonstrate promising antioxidant activity.

Anticancer Potential

Pyrazine derivatives are known for their anticancer properties. Compounds similar to 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acid have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Study 1: Antimicrobial Evaluation

A series of synthesized pyrazine derivatives were tested for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Among these, the compound exhibited significant inhibition zones in agar diffusion assays, suggesting its potential as an antimicrobial agent .

Study 2: Antioxidant Activity Assessment

In a comparative study of various pyrazine derivatives using the DPPH method, it was found that certain compounds showed IC50 values lower than standard antioxidants like ascorbic acid. This highlights the potential application of these compounds in formulations aimed at reducing oxidative stress .

Data Summary

PropertyValue/Description
Molecular FormulaC14H20N2O4
Molecular Weight280.32 g/mol
CAS Number132308716
Antimicrobial ActivitySignificant against S. aureus and E. coli
Antioxidant ActivityIC50 lower than ascorbic acid
Anticancer MechanismInduction of apoptosis

Scientific Research Applications

Key Synthesis Reactions:

  • Halogenation : Utilizing agents such as N-bromosuccinimide in chlorinated solvents to introduce bromine into the structure.
  • Condensation Reactions : Reacting with tosyl chloride and methyl chloroacrylate in the presence of organic bases like triethylamine or pyridine to form the desired product .

Research indicates that compounds in the tetrahydropyrrolo-pyrazine class exhibit a range of biological activities. Specifically, derivatives of this compound have shown promise in several therapeutic areas:

  • Anticoagulant Activity : The compound is structurally related to inhibitors of Factor Xa (FXa), which are crucial in preventing thromboembolic disorders. For instance, derivatives have been explored as intermediates in synthesizing anticoagulants like Eribaxaban .
  • Anticancer Properties : Compounds with similar structures have been investigated for their potential in targeting cancer cells through various mechanisms including apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : Some derivatives demonstrate activity against Gram-positive bacteria, making them candidates for antibiotic development .

Case Study 1: Synthesis and Anticoagulant Activity

A study detailed the synthesis of a series of tetrahydropyrrolo-pyrazine derivatives aimed at developing new FXa inhibitors. The synthesized compounds were evaluated for their anticoagulant properties using in vitro assays. Results indicated that specific modifications to the core structure enhanced binding affinity to FXa, suggesting a pathway for developing novel anticoagulants.

Case Study 2: Anticancer Research

In another investigation, derivatives of this compound were screened for anticancer activity against various cancer cell lines. The results revealed that certain modifications led to significant cytotoxic effects on breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways.

Data Summary Table

Application AreaCompound DerivativeBiological ActivityReference
AnticoagulantEribaxaban derivativeFXa inhibition
AnticancerTetrahydropyrrolo-pyrazine derivativeCytotoxicity against cancer cells
AntimicrobialVarious derivativesActivity against Gram-positive bacteria

Comparison with Similar Compounds

Structural Analogs and Key Differences

Table 1: Structural and Functional Comparisons
Compound Name Substituents Key Features Biological Activity Synthesis Method References
2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acid Boc (position 2), COOH (position 8) Boc protection enhances stability; carboxylic acid enables conjugation Intermediate for drug discovery Boc protection of precursor amines
1-Oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acid esters/amides Oxo (position 1), esters/amides (position 8) Oxo group increases electrophilicity; esters/amides modulate bioavailability Antimicrobial, antioxidant Reaction of (3-oxopiperazine-2-ylidene)ethanoates with bromo-diethoxyethane
2-(4-Bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-spiro-3'-pyrrolidine-1,2',3,5'-tetrone Spirosuccinimide, halogenated benzyl Spirocyclic architecture enhances target specificity Potent aldose reductase inhibitor (IC₅₀ < 1 nM) Multi-step cyclization and spiro-fusion
Chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines Varied substituents with stereocenters Enantioselective synthesis for chiral drug candidates Antihypoxic, psychotropic, aldose reductase inhibition Iridium-catalyzed asymmetric hydrogenation

Physicochemical and Stability Properties

  • Target Compound : The Boc group confers acid lability (cleaved under TFA), while the carboxylic acid improves aqueous solubility (logP ~1.5) .
  • 1-Oxo Analogs : Esters (logP ~2.8) show higher membrane permeability than carboxylic acids .
  • Spirosuccinimides : High crystallinity and thermal stability (mp >200°C) due to rigid spiro frameworks .

Q & A

Q. What synthetic methodologies are most effective for preparing 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acid?

The compound is typically synthesized via catalytic asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts. Key methods include:

  • Iridium-catalyzed hydrogenation : Using [Ir(cod)Cl]₂ with chiral phosphine ligands (e.g., (R)-Segphos) under H₂ pressure (50–100 bar), achieving up to 95% enantiomeric excess (ee) .
  • Activation with Cs₂CO₃ : Addition of cesium carbonate enhances conversion rates by suppressing racemization and stabilizing intermediates .
  • Alternative routes : Domino reactions involving 2-imidazolines and electron-deficient alkynes can construct the pyrrolo[1,2-a]pyrazine core, though yields vary (45–90%) .

Q. How can researchers confirm the stereochemical purity of this compound post-synthesis?

  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.
  • X-ray crystallography : Determines absolute configuration, as demonstrated in studies of related aldose reductase inhibitors .
  • NMR spectroscopy : NOESY or Mosher ester analysis for relative configuration .

Q. What are the critical stability considerations during storage and handling?

  • Acid sensitivity : The tetrahydropyrrolo ring is prone to decomposition under acidic conditions. Store in neutral buffers or anhydrous solvents .
  • Light and temperature : Protect from UV light and store at –20°C under inert gas (N₂/Ar) to prevent oxidation.

Advanced Research Questions

Q. How can catalytic conditions be optimized to resolve contradictions in enantioselectivity data?

Discrepancies in ee values (e.g., initial reports of 78% vs. later 95% ) often stem from:

  • Ligand selection : Bulky chiral ligands (e.g., (R)-Segphos) improve steric control.
  • Additives : Cs₂CO₃ mitigates substrate coordination to the catalyst, reducing racemization .
  • Pressure effects : Higher H₂ pressure (≥80 bar) enhances reaction rates but may reduce selectivity.

Q. What structural modifications enhance biological activity in related compounds?

  • Substituent effects : Bromo and fluoro groups at the 4-position of benzyl rings (e.g., AS-3201) increase aldose reductase inhibition (IC₅₀ = 1.5 × 10⁻⁸ M) .
  • Spirocyclic motifs : Fusion with pyrrolidine-1,2',3,5'-tetrone improves target binding via conformational rigidity .
  • Hydrophobic capping : In HDAC6 inhibitors, fused rings occupy enzyme channels, boosting selectivity (IC₅₀ = 33 nM) .

Q. How do in vitro assays translate to in vivo efficacy for therapeutic applications?

  • In vitro models : Porcine lens aldose reductase assays predict inhibitory potency .
  • In vivo validation : Streptozotocin-induced diabetic rats show reduced sciatic nerve sorbitol accumulation (ED₅₀ = 0.18 mg/kg/day) .
  • PK/PD considerations : Modify logP via tert-butoxycarbonyl groups to enhance blood-brain barrier penetration for CNS targets.

Q. What computational tools predict binding interactions with biological targets?

  • Homology modeling : Maps the compound’s fused ring system into HDAC6’s hydrophobic channel .
  • Molecular docking : AutoDock Vina or Schrödinger Suite evaluates interactions with aldose reductase’s active site (e.g., AS-3201’s H-bond with Trp111) .

Data Analysis and Contradictions

Q. How should researchers reconcile conflicting catalytic efficiency data in asymmetric hydrogenation?

  • Parameter screening : Systematically vary temperature (25–60°C), solvent (THF vs. MeOH), and H₂ pressure to identify optimal conditions .
  • Mechanistic studies : Use DFT calculations to probe transition states and identify rate-limiting steps.

Q. What strategies address low yields in domino reaction syntheses?

  • Stepwise vs. one-pot : Isolate imidazolidine intermediates to prevent side reactions .
  • Base optimization : Replace Et₃N with DBU to accelerate aza-Claisen rearrangements .

Biological and Pharmacological Insights

Q. What in vivo models are suitable for evaluating antihypoxic or psychotropic effects?

  • Rodent hypoxia models : Measure cerebral ATP levels after compound administration.
  • Behavioral assays : Use forced swim tests (FST) or elevated plus maze (EPM) for psychotropic activity screening .

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